molecular formula C14H12O5 B14738301 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester CAS No. 6468-75-3

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester

Cat. No.: B14738301
CAS No.: 6468-75-3
M. Wt: 260.24 g/mol
InChI Key: NVDXCXJKXHRCEJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester can be achieved through various synthetic routes. One common method involves the Perkin reaction, which is a classical method for synthesizing coumarins. In this reaction, an aromatic aldehyde reacts with an acid anhydride in the presence of a base to form the coumarin structure. Another method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the benzopyran ring, often using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, perfumes, and other industrial products

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

Uniqueness

2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group and acetyl substitution make it different from other coumarins, potentially leading to unique interactions with biological targets and different pharmacokinetic properties .

Properties

CAS No.

6468-75-3

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

ethyl 3-acetyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C14H12O5/c1-3-18-13(16)9-4-5-12-10(6-9)7-11(8(2)15)14(17)19-12/h4-7H,3H2,1-2H3

InChI Key

NVDXCXJKXHRCEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C

Origin of Product

United States

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